Methyl 4-hydroxy-2-methylbut-2-enoate
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Overview
Description
Methyl 4-hydroxy-2-methylbut-2-enoate: is an α,β-unsaturated carboxylic ester. This compound is characterized by the presence of a hydroxyl group and a methyl group attached to a butenoate backbone. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing methyl 4-hydroxy-2-methylbut-2-enoate involves the aldol condensation of acetaldehyde with methyl acetoacetate, followed by dehydration to form the desired product.
Esterification: Another method involves the esterification of 4-hydroxy-2-methylbut-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production typically involves large-scale esterification processes, where the reaction conditions are optimized for high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-hydroxy-2-methylbut-2-enoate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated esters.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 4-oxo-2-methylbut-2-enoate.
Reduction: Formation of methyl 4-hydroxy-2-methylbutanoate.
Substitution: Formation of methyl 4-chloro-2-methylbut-2-enoate.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry:
- Utilized in the production of fragrances and flavoring agents.
- Used as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-2-methylbut-2-enoate involves its interaction with specific molecular targets. For instance, it can act as an electrophile in nucleophilic addition reactions, where the double bond conjugated with the ester group facilitates such interactions. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Methyl 4-hydroxybut-2-enoate: Lacks the methyl group at the second position.
Methyl 4-oxo-2-methylbut-2-enoate: Contains a ketone group instead of a hydroxyl group.
Methyl 4-chloro-2-methylbut-2-enoate: Contains a chlorine atom instead of a hydroxyl group.
Uniqueness: Methyl 4-hydroxy-2-methylbut-2-enoate is unique due to the presence of both a hydroxyl group and a methyl group, which confer specific reactivity and properties. This combination allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
methyl 4-hydroxy-2-methylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(3-4-7)6(8)9-2/h3,7H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRANOXLYCXMOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720738 |
Source
|
Record name | Methyl 4-hydroxy-2-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101080-53-9 |
Source
|
Record name | Methyl 4-hydroxy-2-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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